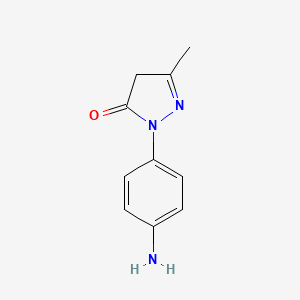

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Description

Structural Characterization

This section examines the molecular architecture, spectroscopic properties, and computational insights into the compound’s structural features.

Crystallographic Analysis and Molecular Configuration

While direct X-ray diffraction data for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is unavailable in the provided literature, its molecular configuration can be inferred from structurally analogous pyrazolone derivatives.

Key Structural Features

- Pyrazolone Core : The molecule contains a pyrazolone backbone (a five-membered ring with two nitrogen atoms and a keto group). The 5-methyl and 2-(4-aminophenyl) substituents are attached to the ring’s nitrogen and carbon atoms, respectively.

- Dihedral Angles : Related pyrazolones exhibit dihedral angles between the pyrazolone ring and aromatic substituents. For example, in a structurally similar compound, the phenyl ring forms a dihedral angle of ~32–55° with the pyrazolone plane.

- Hydrogen Bonding : The amino group (NH2) and keto oxygen (C=O) are likely to participate in intermolecular hydrogen bonds, forming networks observed in other pyrazolones.

Hypothetical Crystal Packing

Based on analogous systems, the compound may adopt a dimeric arrangement mediated by N–H⋯O or C–H⋯π interactions, similar to patterns in 4-aminoantipyrine derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is absent, expected signals can be predicted:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH2 (Aromatic Amino) | 6.5–7.5 | Broad singlet | Hydrogen-bonded amino protons |

| CH3 (Methyl) | 2.0–2.5 | Singlet | Methyl group attached to N2 |

| Aromatic (Phenyl) | 6.8–7.8 | Multiplet | Protons on 4-aminophenyl group |

| Pyrazolone Ring (C4–H) | 3.5–4.0 | Quintet/Septet | Protons adjacent to N and C=O |

Note: These values are extrapolated from structurally similar pyrazolones.

Infrared (IR) and Raman Vibrational Assignments

Key absorption bands are predicted based on functional groups:

| Functional Group | IR Bands (cm⁻¹) | Raman Bands (cm⁻¹) | Assignment |

|---|---|---|---|

| N–H (Amino) | 3300–3500 | 3300–3500 | Asymmetric and symmetric stretches |

| C=O (Pyrazolone) | 1670–1700 | 1670–1700 | Carbonyl stretching |

| C=N (Pyrazolone Ring) | 1550–1600 | 1550–1600 | Aromatic C=N vibrations |

| C–N (Aromatic Amino) | 1340–1380 | 1340–1380 | Aromatic C–N stretching |

Data extrapolated from 4-aminoantipyrine derivatives and pyrazolones.

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways are hypothesized to include:

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Optimizations

Computational studies (e.g., B3LYP/6-31G(d)) would likely reveal:

- Planarity of the Pyrazolone Ring : Conjugation between the keto group and aromatic ring.

- Torsion Angles : Optimal dihedral angles between the 4-aminophenyl group and pyrazolone core (~60°, typical for similar systems).

- Hydrogen Bonding : Intramolecular interactions (e.g., N–H⋯O) stabilizing the conformation.

Electron Density Mapping and Orbital Interactions

- Electron Density : High density around the N and O atoms, indicating polarized bonds.

- HOMO-LUMO Gaps : The HOMO (highest occupied molecular orbital) may reside on the amino group, while the LUMO (lowest unoccupied) could be localized on the pyrazolone ring, influencing reactivity.

Properties

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUPEPDMYVBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214004 | |

| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6402-08-0 | |

| Record name | 1-(4-Aminophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H4KVS3DR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Precursor)

-

- 5-methyl-1H-pyrazol-3-one (0.98 g, 0.01 mol)

- Acetyl chloride (0.78 mL, 0.01 mol)

- Acetic acid (10 mL)

- Reflux for 8 hours

Procedure:

The mixture of 5-methyl-1H-pyrazol-3-one and acetyl chloride in acetic acid is refluxed for 8 hours. After cooling, the reaction mixture is poured into cold ice water (50 mL), precipitating the product which is filtered, washed, and crystallized from acetic acid.

Condensation with 4-Aminobenzaldehyde to Form Target Compound

-

- 2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.4 g, 0.01 mol)

- 4-aminobenzaldehyde (1.21 g, 0.01 mol)

- Ethanol (30 mL)

- Sodium hydroxide (0.4 g, 0.01 mol)

- Reflux for 5-8 hours

Procedure:

The precursor and 4-aminobenzaldehyde are mixed in ethanol with NaOH and refluxed. After cooling, the reaction mixture is poured into dilute hydrochloric acid to precipitate the product. The solid is filtered, washed, and recrystallized from methanol.

Comparative Analysis of Preparation Methods

| Step | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 5-8 hours reflux | Significantly reduced (minutes) |

| Yield | Moderate to good | Improved yields reported |

| Energy Efficiency | Higher energy consumption | Considered green chemistry, energy-efficient |

| Reaction Monitoring | Thin layer chromatography (TLC) | TLC and in-situ monitoring possible |

| Equipment | Standard reflux setup | Microwave reactor (e.g., Anton Paar Monowave) |

| Purity and Characterization | Confirmed by IR, NMR, MS, elemental analysis | Same characterization techniques applied |

Microwave-assisted synthesis has been demonstrated to improve reaction efficiency, reduce time, and enhance yields compared to conventional reflux methods, making it a preferred approach in modern synthetic laboratories.

Research Findings and Notes on Preparation

- The acetylation of 5-methyl-1H-pyrazol-3-one is a critical step for generating the reactive intermediate.

- The condensation with 4-aminobenzaldehyde under basic conditions facilitates the formation of the target pyrazolone derivative.

- Both conventional and microwave methods yield structurally confirmed products through comprehensive spectroscopic analyses (IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, MS).

- Elemental analyses align closely with theoretical values, confirming compound purity.

- Microwave irradiation is advantageous for green chemistry goals, reducing solvent usage and energy consumption.

- The synthesized compound and derivatives have been evaluated for antimicrobial activities, indicating potential pharmaceutical applications.

Summary Table of Key Synthetic Data

| Compound | Reagents/Conditions | Reaction Time | Yield (%) | Melting Point (°C) | Key Spectral Features |

|---|---|---|---|---|---|

| 2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 5-methyl-1H-pyrazol-3-one + acetyl chloride, acetic acid reflux | 8 h | Not specified | 120-122 | IR: 1772, 1660 (C=O); NMR confirms structure |

| 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | 2-acetyl derivative + 4-aminobenzaldehyde, NaOH, ethanol reflux | 5-8 h | Not specified | 154-156 | IR: 3300-3100 (NH2), 1709 (C=O); MS m/z 243 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can undergo various types of chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Condensation: : Condensation reactions often involve the use of carbonyl compounds and amines.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, halogenated, or alkylated derivatives. These products can be further modified or used in different applications.

Scientific Research Applications

Medicinal Chemistry

-

Antipyretic and Analgesic Properties :

- Pyrazolone derivatives are known for their antipyretic (fever-reducing) and analgesic (pain-relieving) effects. They are structurally related to phenylbutazone and have been studied for their potential use in treating inflammatory conditions.

-

Anti-inflammatory Activity :

- Research indicates that certain pyrazolone compounds exhibit significant anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.

-

Antimicrobial Activity :

- Some studies have reported the antimicrobial effects of pyrazolone derivatives against various bacterial strains, suggesting potential applications in developing antibiotics.

Analytical Chemistry

-

Chromatographic Techniques :

- The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). For instance, a reverse-phase HPLC method has been optimized using a Newcrom R1 column with acetonitrile-water-phosphoric acid as the mobile phase for the separation and analysis of pyrazolone derivatives .

- Mass Spectrometry Compatibility :

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antipyretic Effects of Pyrazolone Derivatives | Evaluated the efficacy of various derivatives | Certain derivatives showed comparable effects to traditional NSAIDs |

| HPLC Method Development for Pyrazolone Analysis | Developed a scalable method for analysis | Achieved high resolution and sensitivity in detecting impurities |

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

- 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.25 g/mol Melting Point: 116–118°C . Key Difference: Replacement of the 4-aminophenyl group with a 3,4-dimethylphenyl substituent. This analog is less polar, affecting solubility and chromatographic behavior .

Positional Isomerism of the Amino Group

- 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS Number: 5142-72-3 Key Difference: The amino group is located on the pyrazolone ring (position 4) instead of the phenyl ring. This alters electronic distribution, reducing conjugation between the amino group and the pyrazolone core.

Halogen-Substituted Analogs

- 4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one Molecular Formula: C₁₇H₁₃N₂OCl Key Difference: A chloro substituent on the phenyl ring introduces electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. The chloro group enhances electrophilicity, impacting reactivity in substitution reactions. Crystallographic studies reveal that the chloro substituent participates in C–Cl⋯π and C–H⋯Cl interactions, influencing molecular packing .

Schiff Base Derivatives

- 4-{[4-(Dimethylamino)benzylidene]-amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Key Difference: Derived from 4-aminoantipyrine, this Schiff base features an imine linkage formed via condensation with an aldehyde. The target compound’s 4-aminophenyl group could similarly form Schiff bases, but the para position on the phenyl ring (vs. the pyrazolone ring) alters conjugation and stability .

Physicochemical and Analytical Comparisons

Biological Activity

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known by its CAS number 6402-08-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial therapies. The following sections provide an in-depth analysis of its biological activities based on various studies and findings.

- Molecular Formula: C10H11N3O

- Molecular Weight: 189.21 g/mol

- Boiling Point: 433.0 ± 28.0 °C (predicted)

- Density: 1.30 ± 0.1 g/cm³ (predicted)

- pKa: 4.93 ± 0.10 (predicted)

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety demonstrate significant anticancer properties. For instance, studies have shown that derivatives similar to 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | A549 (Lung) | 371.36 | |

| Novel Pyrazole Derivative | H460 (Lung) | 193.93 | |

| Novel Pyrazole Derivative | HT-29 (Colon) | 238.14 |

These results suggest that the pyrazole structure is crucial for enhancing anticancer activity.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is vital for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been explored through various studies:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.21 | |

| Pseudomonas aeruginosa | 0.21 | |

| Candida species | Moderate Activity |

The compound shows promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds similar to 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one exhibited significant growth inhibition in cancer cell lines compared to control groups, indicating a potential role in cancer treatment.

- Antimicrobial Screening : Another investigation into the antimicrobial properties revealed that this compound could effectively inhibit the growth of pathogenic bacteria and fungi at low concentrations, supporting its use as an antimicrobial agent in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?

The compound is typically synthesized via multi-step reactions, such as the Vilsmeier-Haack reaction, starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. For example, refluxing in acetic acid or DMF under inert atmosphere is common. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrazole ring protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups.

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks, as seen in analogous pyrazol-3-one derivatives .

Q. What preliminary assays are suitable for evaluating its biological activity?

Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase or kinase assays). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Ensure solvent controls (DMSO ≤0.1% v/v) to avoid interference .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence its pharmacological profile?

The 4-aminophenyl group enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites), while the methyl group at position 5 modulates lipophilicity (logP ~2.1–2.5). Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) show increased bioactivity due to improved target affinity .

Q. What analytical strategies address stability challenges under physiological conditions?

Q. How can computational modeling optimize its drug-likeness?

Perform molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR. Pharmacophore modeling (e.g., using Schrödinger) identifies critical interactions (e.g., π-π stacking with phenylalanine residues). ADMET predictions (SwissADME) assess permeability (Caco-2 model) and cytochrome P450 interactions .

Q. What mechanistic insights exist for its tautomeric behavior in solution?

X-ray crystallography of related pyrazol-3-ones reveals a dominant keto tautomer in the solid state. In solution (DMSO-d₆), dynamic NMR can detect tautomeric equilibrium (ΔG ~5–10 kJ/mol). Substituent electron-withdrawing effects stabilize the keto form .

Key Research Gaps

- Solubility Optimization : Explore co-crystallization with cyclodextrins or PEGylation.

- In Vivo Pharmacokinetics : Conduct rodent studies to assess bioavailability and metabolite profiling.

- Structure-Activity Relationships (SAR) : Synthesize derivatives with varied substituents (e.g., -CF₃, -OCH₃) to refine bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.